molecular formula C23H24Cl2N4O2 B15317924 benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride

benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride

Cat. No.: B15317924
M. Wt: 459.4 g/mol
InChI Key: YBZIMBOCPXJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a pyridine ring, and an aminoethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and condensation . The final product is obtained by purifying the compound through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine: A simpler analog with similar structural features but lacking the benzodiazole ring.

    4-(Aminomethyl)pyridine: Another related compound with an amino group attached to the pyridine ring.

    2-Picolylamine: Contains a pyridine ring with an aminoethyl group, similar to the target compound

Uniqueness

Benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodiazole and pyridine rings, along with the aminoethyl group, makes it a versatile molecule for various applications .

Properties

Molecular Formula

C23H24Cl2N4O2

Molecular Weight

459.4 g/mol

IUPAC Name

benzyl 6-[[2-(2-aminoethyl)benzimidazol-1-yl]methyl]pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C23H22N4O2.2ClH/c24-13-12-22-26-20-8-4-5-9-21(20)27(22)15-19-11-10-18(14-25-19)23(28)29-16-17-6-2-1-3-7-17;;/h1-11,14H,12-13,15-16,24H2;2*1H

InChI Key

YBZIMBOCPXJVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)CN3C4=CC=CC=C4N=C3CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.